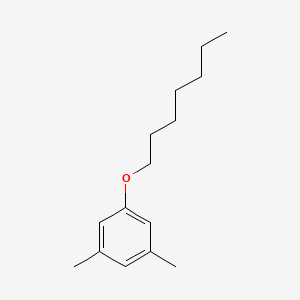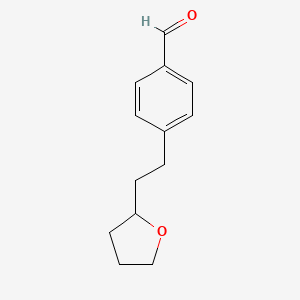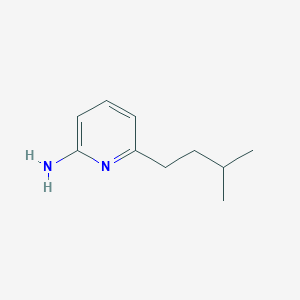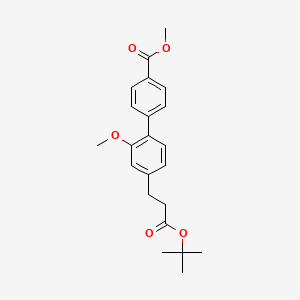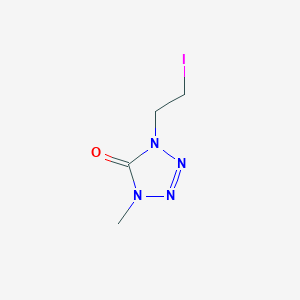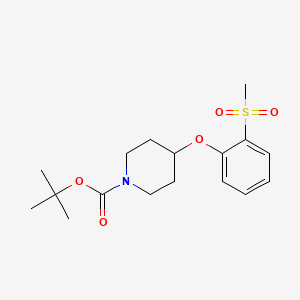
Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methanesulfonyl-phenol with a suitable halogenating agent to form the corresponding phenoxy intermediate.
Piperidine Coupling: The phenoxy intermediate is then reacted with piperidine under basic conditions to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
- 4-(2-Methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid methyl ester
- 4-(2-Methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid ethyl ester
- 4-(2-Methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The tert-butyl ester group may provide steric hindrance, affecting the compound’s interaction with biological targets and its overall stability.
特性
分子式 |
C17H25NO5S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
tert-butyl 4-(2-methylsulfonylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(19)18-11-9-13(10-12-18)22-14-7-5-6-8-15(14)24(4,20)21/h5-8,13H,9-12H2,1-4H3 |
InChIキー |
YIBXMCMYXUTUHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


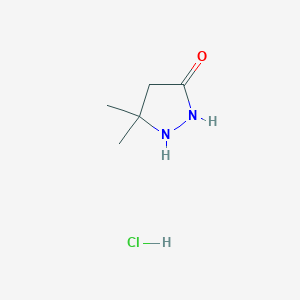
![6-[(6-Ethoxy-6-methylheptan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8388901.png)
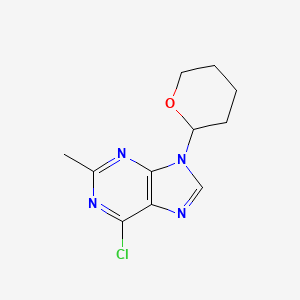
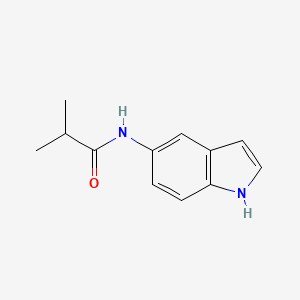
![2-Hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8388912.png)
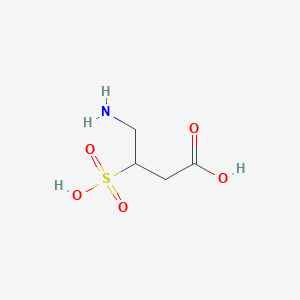
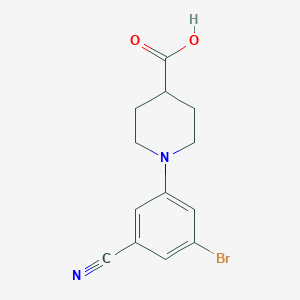
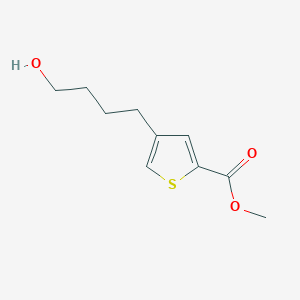
![Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)
